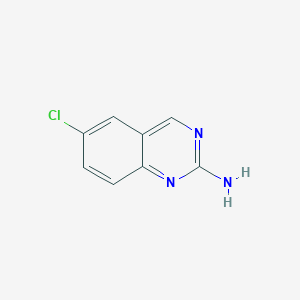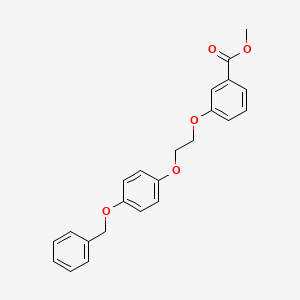
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the CAS Number: 937602-29-4 and Linear Formula: C23H22O5 .
Molecular Structure Analysis
The molecular formula of this compound is C23H22O5 . The average mass is 378.418 Da and the monoisotopic mass is 378.146729 Da .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not detailed in the search results. Such properties may include melting point, boiling point, solubility, etc .Wissenschaftliche Forschungsanwendungen
Use in the Production of Plastics, Adhesives, and Coatings
- Application Summary : m-Aryloxy phenols, which are similar to the compound you mentioned, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- Results or Outcomes : The use of m-Aryloxy phenols in these materials can enhance their thermal stability and flame resistance .
Potential Biological Activities
- Application Summary : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : These compounds could be used in the synthesis of bioactive natural products and conducting polymers .
- Results or Outcomes : While the exact outcomes are not specified, the potential biological activities of these compounds could lead to the development of new treatments for various conditions .
Synthesis of Gefitinib
- Application Summary : A similar compound, methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of gefitinib , a drug used to treat certain breast, lung and other cancers.
- Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results or Outcomes : The result is the production of gefitinib , a potent anticancer drug.
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Results or Outcomes : The use of m-Aryloxy phenols can improve the thermal stability, flame resistance, and UV protection of various materials .
Benzylic Oxidations and Reductions
- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property can be exploited in various chemical reactions, including benzylic oxidations and reductions .
- Methods of Application : These reactions typically involve the use of specific reagents under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can include the formation of new compounds with potential applications in various fields .
Halogen Exchange Reactions
- Application Summary : The ligand plays an essential role in halogen exchange reactions .
- Methods of Application : These reactions typically involve the use of specific reagents under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can include the formation of new compounds with potential applications in various fields .
Synthesis of Bioactive Natural Products and Conducting Polymers
- Application Summary : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with innovative synthetic methods allowing for the preparation of complex m-aryloxy phenols with functional groups .
- Results or Outcomes : The potential biological activities of these compounds could lead to the development of new treatments for various conditions .
Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist
- Application Summary : A similar compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, is used in the synthesis of a triple-acting PPARα, -γ, and -δ agonist .
- Methods of Application : The process starts with the design and synthesis of the starting material, followed by various chemical reactions .
- Results or Outcomes : The result is the production of a potent triple-acting PPARα, -γ, and -δ agonist .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLFGNHCQEXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594812 |
Source


|
| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate | |
CAS RN |
937602-29-4 |
Source


|
| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

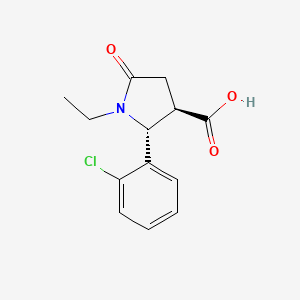
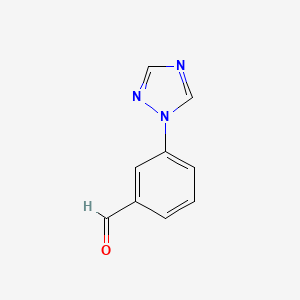
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)
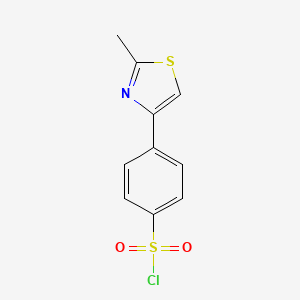

![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)
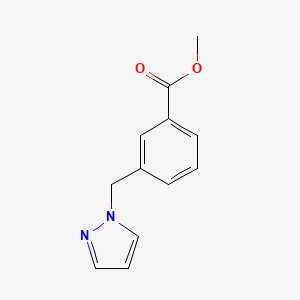
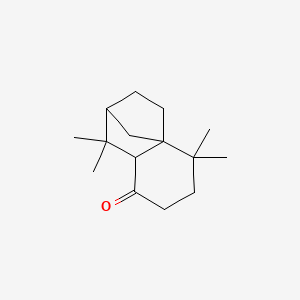
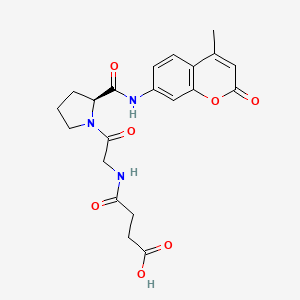
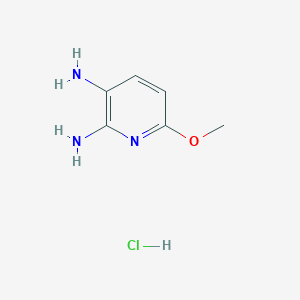
![tert-Butyl 4-[2-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl]-1-piperidinecarboxylate](/img/structure/B1369934.png)
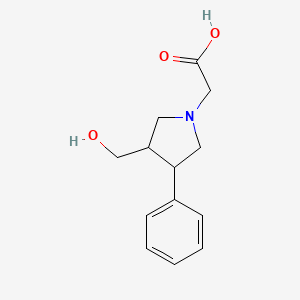
![N-[4-(2-bromoethyl)phenyl]methanesulfonamide](/img/structure/B1369936.png)
